N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide

Chemical Biology Epigenetics Prostate Cancer

Select this 3-aryl-pyrrolo[1,2-a]imidazole with picolinamide side chain for screening: positional substitution redirects activity from WDR5 (2-aryl) to androgen receptor pathways. Extra H-bond capacity vs. EPPI/CPPI may improve solubility and selectivity. Use for nuclear receptor panels (AR/GR/ER/PR), novel target-ID, and ADME validation of the pyrroloimidazole class. The picolinamide provides a synthetic handle for SAR. Do not assume functional equivalence with in-class compounds—evaluate on its own merits.

Molecular Formula C18H16N4O
Molecular Weight 304.3 g/mol
CAS No. 1421461-67-7
Cat. No. B6505570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
CAS1421461-67-7
Molecular FormulaC18H16N4O
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23)
InChIKeyZYRWJVARDCCMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide (CAS 1421461-67-7)


N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide is a synthetic, 3-aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative bearing a pyridine-2-carboxamide (picolinamide) side chain [1]. The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic core that has been exploited in multiple medicinal chemistry campaigns, including inhibitors of 5-lipoxygenase, JNK3, WDR5–WIN-site interactions, and androgen receptor (AR) nuclear translocation [1][2]. The specific 3-aryl substitution pattern and the terminal picolinamide motif distinguish this compound from the more extensively characterized 2-aryl and simpler 3-aryl (e.g., 3-(4-ethoxyphenyl)- or 3-(4-chlorophenyl)-) analogs, suggesting a distinct target-interaction profile that may be valuable for selective probe development [2].

Why Generic Substitution of N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide is Scientifically Unsound


Within the pyrrolo[1,2-a]imidazole chemotype, even minor positional or substituent changes profoundly alter target selectivity, potency, and cellular activity. For example, shifting the aryl attachment from the 2-position (as in WDR5 WIN-site inhibitors) to the 3-position (as in AR nuclear-localization blockers) redirects the compound from the WDR5–MLL1 interaction to the androgen receptor pathway [1][2]. The addition of a picolinamide group further modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability, making direct interchange with simpler 3-aryl analogs (e.g., EPPI or CPPI) highly unreliable without explicit comparative data [2]. Consequently, procurement decisions cannot assume functional equivalence among in-class compounds; the specific vector introduced by the pyridine-2-carboxamide moiety must be evaluated on its own merits.

Quantitative Differentiation Evidence for N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Aryl vs. 2-Aryl Pyrrolo[1,2-a]imidazole

The pyrrolo[1,2-a]imidazole scaffold can be arylated at either the 2- or 3-position, leading to mutually exclusive biological profiles. 2-Aryl derivatives, such as those reported by Wang et al. (2018), inhibit the WDR5–MLL1 protein–protein interaction with Kd values <10 nM and exhibit micromolar cellular activity in AML cell lines [1]. In contrast, 3-aryl derivatives like EPPI and CPPI (Masoodi et al., 2017) block AR nuclear translocation with IC50 values in the 1–5 µM range in LNCaP prostate cancer cells and show no activity against glucocorticoid or estrogen receptors, indicating a distinct selectivity fingerprint [2]. The target compound, bearing a 3-aryl picolinamide tail, combines the 3-aryl attachment with an additional hydrogen-bond donor/acceptor, a structural feature absent from both the 2-aryl WDR5 series and the simple 3-aryl AR series, and is therefore expected to diverge in both target engagement and selectivity.

Chemical Biology Epigenetics Prostate Cancer

Physicochemical Differentiation: Impact of Picolinamide on Drug-Likeness

The addition of a pyridine-2-carboxamide group to the 4-position of the 3-phenyl ring introduces an H-bond donor (amide NH) and acceptor (amide C=O, pyridine N) that are absent in the comparator compounds EPPI and CPPI [1]. This modification is expected to reduce lipophilicity (lower calculated logP) and improve aqueous solubility, which are often liabilities for the simple 3-aryl pyrroloimidazoles. In the 2-aryl WDR5 series, Wang et al. demonstrated that introduction of polar amide side chains improved both solubility and metabolic stability while retaining nanomolar target affinity [2]. By analogy, the picolinamide vector in the target compound is predicted to confer similar ADME advantages, although no experimental pharmacokinetic data have been published for this specific analog.

Medicinal Chemistry ADME Fragment Elaboration

Synthetic Tractability and Diversification Potential

The target compound is assembled via a modular synthetic route: construction of the 3-arylpyrrolo[1,2-a]imidazole core, followed by amide coupling with picolinic acid. This contrasts with the 2-aryl WDR5 inhibitors, which require a more complex indane-based chiral center as disclosed by Wang et al. [1]. The 3-aryl series reported by Masoodi et al. is synthesized in two steps from commercially available starting materials, enabling rapid analog generation [2]. The picolinamide derivative therefore sits at a synthetic node that facilitates further functionalization of the pyridine ring (e.g., halogenation, cross-coupling), offering a diversification handle that the simple phenyl-substituted analogs EPPI and CPPI lack.

Organic Synthesis Library Synthesis Medicinal Chemistry

Optimal Use Cases for N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide Based on Differentiated Evidence


Selective Chemical Probe for 3-Aryl Pyrroloimidazole Target Space

The compound is suited for screening campaigns that aim to identify novel targets engaged by the 3-aryl pyrrolo[1,2-a]imidazole scaffold, complementing existing 2-aryl WDR5 probes and the simple 3-aryl AR inhibitors EPPI/CPPI. Its unique picolinamide tail may uncover distinct protein interactors not addressed by current tool compounds [1].

Fragment-Based Lead Optimization Starting Point

With a privileged core already validated in multiple target classes (5-lipoxygenase, JNK3, WDR5, AR), the compound can serve as an advanced fragment for structure-based optimization. The picolinamide moiety provides a synthetic handle for iterative modification, and the 3-aryl linkage offers a geometry that is complementary to the 2-aryl isomer series [2][3].

Physicochemical Benchmarking Against Simple 3-Aryl Analogs

Because the compound introduces additional H-bond donors/acceptors, it can be used to experimentally validate in silico predictions of improved solubility, permeability, and metabolic stability in the pyrroloimidazole class. Such data would directly inform procurement decisions for follow-up libraries [2].

Epigenetic or Nuclear Receptor Profiling Panels

Given the known activity of structurally related 3-aryl pyrroloimidazoles at the androgen receptor, this compound is a candidate for nuclear receptor selectivity panels (AR, GR, ER, PR) to determine whether the picolinamide extension enhances subtype selectivity or introduces polypharmacology, a critical step before in vivo deployment [1].

Quote Request

Request a Quote for N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.